methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate

Catalog No.
S12637998
CAS No.
M.F
C16H19N3O3S
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-t...

Product Name

methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate

IUPAC Name

methyl 2-[[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carbonyl]amino]acetate

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C16H19N3O3S/c1-4-5-12-8-11(6-7-17-12)16-19-10(2)14(23-16)15(21)18-9-13(20)22-3/h6-8H,4-5,9H2,1-3H3,(H,18,21)

InChI Key

GLQXMZAVUYKCFU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NCC(=O)OC)C

Methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate is a complex organic compound characterized by its unique structure, which integrates elements from thiazole and pyridine families. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur, while the pyridine ring adds to the compound's chemical diversity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.

  • Oxidation: It can be oxidized using agents such as potassium permanganate or hydrogen peroxide, which may alter its functional groups.
  • Reduction: Reduction reactions can be facilitated using lithium aluminum hydride or sodium borohydride, potentially modifying the carbonyl or other functional groups.
  • Substitution: Nucleophilic substitution reactions can occur where nucleophiles replace existing functional groups, allowing for further chemical modifications.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or different chemical properties.

Methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate has been studied for its potential biological activities. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Properties: They may inhibit the growth of bacteria and fungi.
  • Anticancer Activity: Some thiazole derivatives have shown promise in disrupting cancer cell proliferation through various mechanisms, including enzyme inhibition and interference with cell signaling pathways.
  • Neuroprotective Effects: Certain derivatives have been investigated for their ability to protect neuronal cells from damage.

The specific biological activity of this compound requires further investigation to elucidate its mechanisms of action and therapeutic potential.

The synthesis of methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate typically involves multi-step organic reactions:

  • Preparation of Thiazole Rings: This can be achieved through methods such as the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides under acidic conditions.
  • Formation of the Pyridine Ring: The Chichibabin synthesis method can be employed, where aldehydes react with ammonia and acetic acid.
  • Coupling Reaction: The final step involves a condensation reaction to link the thiazole and pyridine components, often using phosphorus oxychloride and dimethylformamide as reagents.

These synthetic routes allow for the construction of complex molecules with specific desired properties.

Methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate has several potential applications:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals targeting various diseases, particularly infections and cancers.
  • Material Science: Its unique structural properties may lead to applications in creating advanced materials with specific functionalities.
  • Biological Research: The compound is useful in studying biological pathways and mechanisms due to its interaction with specific molecular targets.

Interaction studies are essential to understanding how methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate behaves in biological systems. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Investigating how the compound influences cellular processes or signaling pathways.

Such studies can provide insights into optimizing the compound for therapeutic use and understanding its pharmacodynamics.

Several compounds share structural similarities with methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
4-MethylthiazoleContains a thiazole ringSimpler structure; primarily studied for flavoring
2-AminothiazoleContains amino group on thiazoleKnown for antibacterial properties
2-(2-Pyridyl)thiazoleIntegrates pyridine and thiazoleExhibits diverse biological activities

While these compounds share some structural components, methyl N-{[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}glycinate's unique combination of thiazole and pyridine rings along with its carbonyl group distinguishes it from others, potentially leading to novel therapeutic applications.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

333.11471265 g/mol

Monoisotopic Mass

333.11471265 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types